

# Technical Support Center: GSK-2793660 Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-2793660 |           |
| Cat. No.:            | B3323170    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failure of **GSK-2793660**, a potent and irreversible inhibitor of Cathepsin C (CTSC).

### Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the GSK-2793660 clinical trial?

A1: The Phase I clinical trial for **GSK-2793660** was terminated primarily due to a combination of insufficient efficacy and unforeseen adverse events.[1][2] Specifically, while **GSK-2793660** effectively inhibited its target, Cathepsin C (CTSC), it failed to produce a significant reduction in the activity of downstream neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G, and proteinase 3.[1][3] Additionally, a significant adverse event, palmar-plantar epidermal desquamation (peeling of the skin on the hands and feet), was observed in a majority of subjects who received repeat doses.[1][2][3]

Q2: What was the mechanism of action for **GSK-2793660**?

A2: **GSK-2793660** is an oral, irreversible inhibitor of Cathepsin C (CTSC).[1][4][5] CTSC is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs). The therapeutic hypothesis was that by inhibiting CTSC, the activation of these NSPs would be blocked, thereby reducing inflammation in diseases like bronchiectasis. [1][4]



Q3: At what stage did the GSK-2793660 clinical trial fail?

A3: The clinical development of **GSK-2793660** was halted during a Phase I study.[1][2][3] This first-in-human study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy male subjects.[1][6]

Q4: What were the key safety concerns observed during the trial?

A4: The most significant safety concern was the manifestation of epidermal desquamation on the palmar and plantar surfaces in seven out of ten subjects who received repeat doses of 12 mg of **GSK-2793660** for 21 days.[1][3] This skin peeling began 7–10 days after the start of dosing.[1][3] While there were no other clinically important safety findings, this adverse event was unexpected, as it was not observed in preclinical toxicology studies in rats and dogs.[1]

# Troubleshooting Guide for Cathepsin C Inhibitor Development

This guide addresses potential issues that researchers might encounter when developing CTSC inhibitors, based on the learnings from the **GSK-2793660** trial.



| Issue                                                                  | Potential Cause                                                                                                                                                                                                                                             | Troubleshooting/Considerati<br>on                                                                                                                                                                                                                                                                          |
|------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lack of downstream target engagement despite potent enzyme inhibition. | - Residual enzyme activity may be sufficient for pro-enzyme activation Short drug half-life might not provide sustained inhibition.[2] - Incomplete understanding of the biological threshold for CTSC inhibition required to impact NSP activity.          | - Aim for near-complete (>99%) and sustained CTSC inhibition Consider alternative dosing regimens (e.g., more frequent dosing) to compensate for a short half- life Investigate the relationship between the level of CTSC inhibition and downstream NSP activation more thoroughly in preclinical models. |
| Unexpected on-target toxicity (e.g., skin desquamation).               | - The biological role of the target in specific tissues may be poorly understood The phenotype of genetic deficiency in the target (e.g., Papillon-Lefèvre syndrome for CTSC) may not fully predict the effects of pharmacological inhibition in adults.[1] | - Conduct thorough preclinical studies to investigate the target's function in a wide range of tissues, including those not directly related to the intended therapeutic effect Consider developing reversible inhibitors, which may offer a better safety profile compared to irreversible inhibitors.[2] |
| Disconnect between preclinical and clinical safety findings.           | - Species-specific differences<br>in target biology and drug<br>metabolism.                                                                                                                                                                                 | - Utilize human-derived in vitro models (e.g., organoids, tissue cultures) to better predict human-specific toxicities If possible, investigate the target's expression and function in human tissues.                                                                                                     |

# **Quantitative Data Summary**



The following tables summarize the key quantitative findings from the **GSK-2793660** Phase I clinical trial.

Table 1: Pharmacodynamic Effect of GSK-2793660 on Cathepsin C Inhibition

| Dose Regimen                    | Achieved CTSC<br>Inhibition | Time to Inhibition    | Confidence Interval<br>(95%) |
|---------------------------------|-----------------------------|-----------------------|------------------------------|
| 12 mg once daily for<br>21 days | ≥90%                        | Within 3 hours on Day | 56, 130                      |

Data sourced from references[1][3].

Table 2: Effect of GSK-2793660 on Downstream Neutrophil Serine Protease Activity

| Neutrophil Serine Protease | Observed Reduction in Activity                  |
|----------------------------|-------------------------------------------------|
| Neutrophil Elastase (NE)   | Approximately 20% (with fluctuations up to 47%) |
| Cathepsin G                | Approximately 20% (with fluctuations up to 47%) |
| Proteinase 3               | Approximately 20% (with fluctuations up to 37%) |

Data sourced from references[1][3].

## **Experimental Protocols**

Phase I Clinical Trial Design (Summarized)

- Study Design: A randomized, placebo-controlled, crossover design for single ascending doses, and a parallel-group design for repeat doses.[1][3]
- Participants: Healthy male subjects.[1][3]
- Single Ascending Dose (Part A): Oral doses of GSK-2793660 ranging from 0.5 mg to 20 mg or placebo were administered.[1][3][6]



- Repeat Dose (Part B): A separate cohort received once-daily oral doses of 12 mg GSK-2793660 or placebo for 21 days.[1][3]
- Assessments: Safety (adverse events, clinical laboratory tests, vital signs, ECGs), pharmacokinetics (plasma concentrations of GSK-2793660), and pharmacodynamics (whole blood CTSC enzyme activity and NSP activity).[1]

Whole Blood Cathepsin C Activity Assay (Methodology Overview)

- Principle: Measurement of CTSC enzymatic activity in whole blood samples.
- Procedure (Illustrative):
  - Collect whole blood samples from subjects at specified time points.
  - Lyse red blood cells to release intracellular contents, including CTSC from neutrophils.
  - Incubate the lysate with a specific fluorogenic substrate for CTSC.
  - Measure the rate of fluorescent product generation using a plate reader.
  - Calculate the percent inhibition of CTSC activity relative to a pre-dose baseline or placebo control.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of GSK-2793660.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: GSK-2793660 Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3323170#why-did-gsk-2793660-clinical-trial-fail]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com